molecular formula C17H18N4OS2 B5530884 2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide

2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide

Cat. No. B5530884
M. Wt: 358.5 g/mol
InChI Key: FWZIKWCOKAMMOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves cyclization reactions and the formation of thioamide bonds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a compound with a somewhat similar structure, was achieved through the cyclization of thioamide with 2-chloroacetoacetate, showcasing the complex synthetic routes possible for such molecules (Tang Li-jua, 2015).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and theoretical optimization. For example, the study on Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate revealed the importance of C–H…π intermolecular interactions and the stability provided by them in the crystal structure, which could be relevant to the compound (S. Madan Kumar et al., 2020).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from studies on similar molecules. For instance, N-substituted imidazolylbenzamides have shown potential in cardiac electrophysiological activity, indicating specific reactivity patterns that could be relevant for understanding the chemical reactions of the target compound (T. K. Morgan et al., 1990).

Physical Properties Analysis

The analysis of physical properties, such as crystallinity and molecular interactions, is crucial. Studies like those on substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and related compounds, highlight the significance of understanding how structural variations impact physical properties, which could provide insights into the compound in focus (A. Basheer, Z. Rappoport, 2006).

Chemical Properties Analysis

Understanding the chemical properties involves exploring reactivity patterns, stability, and interaction with different reagents. For instance, the synthesis and characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate provide valuable insights into the compound's reactivity and stability, which are essential for comprehending the broader chemical properties of similar compounds (Muhammad Haroon et al., 2018).

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

properties

IUPAC Name

2-benzyl-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-21-9-7-19-17(21)23-10-8-18-16(22)14-12-24-15(20-14)11-13-5-3-2-4-6-13/h2-7,9,12H,8,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZIKWCOKAMMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCNC(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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